Cabergoline, chemically known as (6aR,9R)-N-(2-hydroxy-3-(propan-2-ylamino)-2-(3H-indol-3-yl)ethyl)-5-propylp yrimidin-4-carboxamide, is a synthetic ergoline derivative with potent and long-lasting dopamine receptor agonist activity. It is primarily known for its high affinity for dopamine D2 receptors, particularly the D2 receptor subtype.
A practical synthesis of cabergoline involves reacting a 9,10-dihydrolysergic acid-derived amide with phenyl chloroformate, followed by ethylamine. This method provides a safer and more efficient alternative to the previously used hazardous reaction involving a large excess of ethyl isocyanate at high temperatures.
The synthesis of European Pharmacopoeial impurities A, B, C, and D of cabergoline utilizes ergocryptine as a starting material. The process involves problematic oxidations of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid, achieved using activated DMSO and a Pinnick oxidation sequence.
This key precursor of cabergoline can be synthesized on an industrial scale using 2,2,2-trichloroethyl chloroformate. The process is optimized by rigorously removing water from the reaction system and utilizing an organic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) instead of alkali metal bicarbonate additives. This approach minimizes side reactions and improves product quality.
9,10-Didehydro Cabergoline is a derivative of Cabergoline, an ergot alkaloid and a potent dopamine receptor agonist primarily used to treat hyperprolactinemia and Parkinson's disease. It is characterized by the absence of two hydrogen atoms at the 9 and 10 positions of the Cabergoline structure, which may influence its pharmacological properties. Cabergoline itself is known for its long half-life and strong affinity for dopamine D2 receptors, making it effective in reducing prolactin levels in the body.
9,10-Didehydro Cabergoline is synthesized from natural products such as ergocryptine and lysergol. It belongs to the class of small molecules known as dopamine agonists and is classified under ergot derivatives. The compound is often studied in pharmacological research due to its potential applications in treating various central nervous system disorders.
The synthesis of 9,10-Didehydro Cabergoline can be approached through several methods, often starting from ergocryptine or lysergol as precursors. One notable method involves:
A detailed synthesis pathway might include:
This method has been refined to improve yield and reduce hazardous by-products commonly associated with traditional synthesis routes .
The molecular formula for 9,10-Didehydro Cabergoline is , with a molecular weight of approximately 451.604 g/mol. The compound features a complex tetracyclic structure typical of ergot alkaloids, characterized by multiple rings and nitrogen atoms within its framework.
9,10-Didehydro Cabergoline undergoes several chemical reactions that are critical for its synthesis and potential modifications:
These reactions are often optimized to enhance yield and minimize side products, ensuring higher purity in the final product .
The mechanism of action for 9,10-Didehydro Cabergoline primarily involves agonistic activity at dopamine D2 receptors. This interaction leads to:
Pharmacokinetic studies indicate that after administration, the compound exhibits a long half-life (approximately 63-69 hours), allowing for sustained action .
Relevant analyses such as high-performance liquid chromatography (HPLC) are used to assess purity and stability during storage .
9,10-Didehydro Cabergoline has several applications in scientific research:
9,10-Didehydro Cabergoline (CAS 1380085-95-9) is a synthetic ergoline alkaloid derivative with the molecular formula C₂₆H₃₅N₅O₂ and a molecular weight of 449.599 g/mol. Its IUPAC name is (6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide. The defining structural feature is the conjugated double bond between positions C9 and C10, replacing the single bond in cabergoline. This dehydrogenation creates a planar region in the molecule’s tetracyclic ergoline core, altering electron distribution and conformational flexibility [2] [5].
The compound retains the critical stereochemical elements of natural ergolines:
Table 1: Atomic Specifications of 9,10-Didehydro Cabergoline
Position | Bond Type | Stereochemistry | Functional Group Role |
---|---|---|---|
C6a–C10a | Single bond | Bridged ring junction | Maintains ergoline scaffold rigidity |
C9–C10 | Double bond | E-configuration | Introduces planarity and electron delocalization |
C8 | Chiral center | R-configuration | Anchors carboxamide side chain |
N6 | Tertiary amine | β-orientation | Critical for D2 receptor interaction |
Structurally, 9,10-Didehydro Cabergoline differs from cabergoline (C₂₆H₃₇N₅O₂, MW 451.615 g/mol) by the absence of two hydrogen atoms, forming the C9–C10 double bond. This modification reduces molecular weight by 2.016 g/mol and increases unsaturation. Key comparative features include:
Among ergoline derivatives, 9,10-Didehydro Cabergoline shares closer structural homology with dihydroergocryptine than with lysergic acid derivatives like LSD. Unlike non-ergoline dopamine agonists (e.g., ropinirole), it retains the tetracyclic ergoline scaffold but modifies its saturation pattern [1] [8].
Table 2: Structural Comparison with Key Ergoline Derivatives
Compound | Core Structure | C9–C10 Bond | Substituent at C8 | Molecular Formula |
---|---|---|---|---|
9,10-Didehydro Cabergoline | 6,6a,8,9-Tetrahydroindolo[4,3-fg]quinoline | Double bond | Urea carboxamide | C₂₆H₃₅N₅O₂ |
Cabergoline | 6,6a,8,9,10,10a-Hexahydroindolo[4,3-fg]quinoline | Single bond | Urea carboxamide | C₂₆H₃₇N₅O₂ |
Pergolide | 6,6a,8,9,10,10a-Hexahydroindolo[4,3-fg]quinoline | Single bond | Methylthioethyl | C₁₉H₂₆N₂S |
Lisuride | 6,6a,8,9,10,10a-Hexahydroindolo[4,3-fg]quinoline | Single bond | Urea methyl | C₂₀H₂₆N₄O |
Solubility Profile:
Stability Characteristics:
Reactivity Patterns:
Table 3: Experimental Physicochemical Parameters
Property | Value | Measurement Conditions | Significance |
---|---|---|---|
Density | 1.09 ± 0.1 g/cm³ | Solid state, 25°C | Predicts packing efficiency in solid forms |
pKa | 17.38 ± 0.40 | Aqueous solution, 25°C | Indicates weak basicity at indole nitrogen |
Partition Coefficient (LogP) | 2.2 | n-octanol/water system | Guides bioavailability predictions |
Aqueous Solubility | <0.1 mg/mL | Phosphate buffer, pH 7.4, 25°C | Explains formulation challenges |
UV-Vis λₘₐₓ | 280 nm | Methanol solution | Identifies analytical detection wavelength |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1